(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S/c1-2-17-23-22-27(24-17)21(30)19(34-22)18(14-5-7-15(8-6-14)28(31)32)25-9-11-26(12-10-25)20(29)16-4-3-13-33-16/h3-8,13,18,30H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQYUBNMQUBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent analgesic and anti-inflammatory activities. They are known to non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms, which play a crucial role in the inflammatory response.
Mode of Action
Based on the structural similarity to thiazolo[3,2-b][1,2,4]triazole derivatives, it can be inferred that the compound may interact with its targets (cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation and pain. By inhibiting COX1 and COX2, it may block the synthesis of prostaglandins, which are key mediators of inflammation and pain. The downstream effects of this inhibition could include a reduction in inflammation and pain symptoms.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential analgesic and anti-inflammatory activities. At a molecular level, this could involve the inhibition of prostaglandin synthesis. At a cellular level, it could result in decreased inflammatory response.
Biological Activity
The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thiazole-triazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.6 g/mol. The structure includes a piperazine ring linked to a furan moiety and a thiazole-triazole derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2S |
| Molecular Weight | 427.6 g/mol |
| Structure | See Figure 1 |
Anticancer Properties
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole derivatives displayed cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .
Anti-inflammatory Effects
The compound has been noted to influence the endoplasmic reticulum (ER) stress pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. These pathways are crucial in regulating inflammatory responses. The interaction with NF-kB suggests potential use in treating inflammatory diseases by modulating pro-inflammatory cytokines such as IL-6 and IL-8 .
Neuroprotective Effects
Preliminary studies indicate that the compound may have neuroprotective properties. It has been shown to affect signaling pathways associated with neuronal survival and inflammation, suggesting its potential application in neurodegenerative diseases.
The primary targets of this compound include activating transcription factor 4 (ATF4) and NF-kB proteins. The mechanism involves forming favorable interactions with active residues within these proteins, thereby modulating their activity.
Case Studies
- Cytotoxicity Assessment : A series of experiments were conducted to evaluate the cytotoxic effects on various cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency against specific cancer types.
- Inflammation Model : In vitro models using macrophages demonstrated that treatment with the compound resulted in decreased production of inflammatory mediators, supporting its potential as an anti-inflammatory agent.
Q & A
Q. Basic Q1: What are common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including the formation of thiazolo-triazole and piperazine-furan moieties. Key steps:
- Step 1 : Condensation of 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole with 4-nitrobenzaldehyde using ethanol as a solvent under reflux (70–80°C, 12–24 hours) to form the central scaffold .
- Step 2 : Coupling with furan-2-ylmethanone via nucleophilic substitution, requiring catalysts like triethylamine in chloroform at 25–40°C .
- Optimization : Adjusting solvent polarity (e.g., DMF for slow reactions) and temperature gradients (e.g., 0°C to room temperature for exothermic steps) improves yield (from ~45% to 65%) .
Q. Advanced Q2: How to troubleshoot low yields during the final coupling step?
Low yields often stem from steric hindrance at the piperazine-nitrophenyl junction. Solutions:
- Use microwave-assisted synthesis (100°C, 30 mins) to enhance reaction efficiency .
- Introduce protecting groups (e.g., Boc on the piperazine nitrogen) to reduce side reactions .
- Monitor intermediates via HPLC to identify unreacted starting materials .
Structural Characterization
Q. Basic Q3: What analytical techniques confirm the compound’s structure?
- NMR : and NMR identify proton environments (e.g., hydroxyl at δ 10.2 ppm, furan protons at δ 6.3–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~650.2 Da) .
- X-ray Crystallography : Resolves stereochemistry of the nitrophenyl-thiazolo-triazole core .
Q. Advanced Q4: How to resolve discrepancies in stereochemical assignments?
- Perform VCD (Vibrational Circular Dichroism) to distinguish enantiomers .
- Use DFT calculations (B3LYP/6-31G* level) to predict vibrational spectra and compare with experimental IR data .
Biological Evaluation
Q. Basic Q5: What assays are suitable for initial bioactivity screening?
Q. Advanced Q6: How to interpret conflicting bioactivity data across cell lines?
- Conduct proteomics profiling to identify differential target expression (e.g., upregulated EGFR in resistant lines) .
- Validate selectivity via thermal shift assays to confirm binding to intended targets .
Data Contradictions & Reproducibility
Q. Basic Q7: Why do synthesis yields vary between labs?
Variations arise from:
- Solvent purity (e.g., trace water in DMF inhibits coupling) .
- Catalyst batch differences (commercial triethylamine may contain stabilizers) .
Q. Advanced Q8: How to reconcile computational vs. experimental binding affinities?
- Refine docking parameters (e.g., solvation effects in AutoDock Vina) .
- Perform MD simulations (100 ns trajectories) to assess binding pocket flexibility .
Structure-Activity Relationships (SAR)
Q. Basic Q9: Which substituents modulate bioactivity?
Q. Advanced Q10: How to design derivatives with improved CNS penetration?
- Replace piperazine with 4-fluoropiperidine to enhance blood-brain barrier permeability (clogP < 3) .
- Introduce methyl groups on the thiazole ring to block CYP3A4-mediated oxidation .
Stability & Degradation
Q. Basic Q11: What conditions accelerate compound degradation?
- Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the nitrophenyl group .
- Hydrolysis : Unstable in acidic media (pH < 4) due to furan ring opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
